2-Methoxyphenyl isocyanate
Overview
Description
The IR and Raman spectra of 2-methoxyphenyl isocyanate was studied.
Mechanism of Action
Target of Action
The primary target of 2-Methoxyphenyl isocyanate are organic amines . Organic amines play a crucial role in a variety of biological processes, including neurotransmission and the regulation of physiological pH.
Mode of Action
This compound interacts with its targets (organic amines) through a process known as carbamate bond mediated cappings . This process involves the formation of a chemically stable urea linkage, which is employed for the protection/deprotection of amino groups .
Pharmacokinetics
The compound’s ability to form stable urea linkages suggests that it may have significant bioavailability, as these linkages are resistant to degradation under a variety of conditions .
Result of Action
The primary result of this compound’s action is the protection of amino groups through the formation of stable urea linkages . This can be particularly useful in chemical synthesis, where protecting groups are often used to prevent certain functional groups from reacting.
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water. The urea linkages formed by the compound are stable under acidic, alkaline, and aqueous conditions , which suggests that the compound’s action, efficacy, and stability are relatively robust to changes in the environment.
Biochemical Analysis
Biochemical Properties
2-Methoxyphenyl isocyanate plays a significant role in biochemical reactions due to its ability to form stable urea linkages. These linkages are particularly useful in the protection and deprotection of amino groups in organic amines. The compound interacts with various enzymes and proteins, facilitating the formation of chemically stable bonds under acidic, alkaline, and aqueous conditions . This chemoselective nature makes this compound a valuable reagent in biochemical research and organic synthesis.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cellular proteins and enzymes, thereby impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable urea linkages can lead to changes in protein structure and function, ultimately affecting cellular activities . Additionally, this compound’s interactions with cellular components can result in alterations in cell signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its chemoselective interaction with amino groups, leading to the formation of stable urea linkages. This interaction is facilitated by the compound’s ability to form covalent bonds with nucleophilic sites on biomolecules. The stability of these linkages under various conditions allows for the controlled protection and deprotection of amino groups in biochemical reactions . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH, temperature, and the presence of other reactive species. Studies have shown that this compound remains stable under acidic, alkaline, and aqueous conditions, making it a reliable reagent for long-term biochemical experiments . Prolonged exposure to extreme conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively protect amino groups without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including respiratory and skin irritation . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form stable urea linkages can influence metabolic flux and metabolite levels in biochemical reactions . Additionally, this compound may affect the activity of enzymes involved in amino acid metabolism, further impacting cellular metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The chemoselective nature of this compound allows it to target specific biomolecules, enhancing its efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in biochemical reactions, as it ensures that this compound interacts with the intended biomolecules.
Properties
IUPAC Name |
1-isocyanato-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVCZZADQDCIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061025 | |
Record name | Benzene, 1-isocyanato-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-87-8 | |
Record name | 2-Methoxyphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-isocyanato-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-isocyanato-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-isocyanato-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methoxyphenyl isocyanate interact with its target and what are the downstream effects?
A1: this compound acts as a chemoselective reagent for protecting organic amines. [] This interaction occurs through the formation of a urea bond, effectively "capping" the amine group. [] This protection strategy is particularly useful in multi-step organic synthesis, where the amine group needs to be temporarily masked to prevent unwanted reactions.
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